1,3-Dichloro-2,5-difluorobenzene

Physicochemical profiling Drug design Property prediction

1,3-Dichloro-2,5-difluorobenzene is a halogenated aromatic building block with the molecular formula C₆H₂Cl₂F₂ and a molecular weight of 182.98 g/mol. It is a colorless liquid with a distinctive odor, insoluble in water but miscible with organic solvents such as ethanol, ether, and dichloromethane.

Molecular Formula C6H2Cl2F2
Molecular Weight 182.98 g/mol
CAS No. 2367-80-8
Cat. No. B1295315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-2,5-difluorobenzene
CAS2367-80-8
Molecular FormulaC6H2Cl2F2
Molecular Weight182.98 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)F)Cl)F
InChIInChI=1S/C6H2Cl2F2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
InChIKeyXPBKEVCFKWTLHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-2,5-difluorobenzene (CAS 2367-80-8) Procurement & Baseline Profile


1,3-Dichloro-2,5-difluorobenzene is a halogenated aromatic building block with the molecular formula C₆H₂Cl₂F₂ and a molecular weight of 182.98 g/mol . It is a colorless liquid with a distinctive odor, insoluble in water but miscible with organic solvents such as ethanol, ether, and dichloromethane . Its physicochemical properties include a boiling point of 173.4±35.0 °C at 760 mmHg, a density of 1.5±0.1 g/cm³, and a calculated LogP of 2.93, indicating moderate lipophilicity .

Why Generic Substitution Fails for 1,3-Dichloro-2,5-difluorobenzene in Synthetic Workflows


The specific 1,3-dichloro-2,5-difluoro substitution pattern on the benzene ring creates a unique electronic environment and steric profile that directly governs its reactivity in cross-coupling and nucleophilic aromatic substitution reactions . Unlike its positional isomers, the 1,3-relationship of the chlorine atoms and the 2,5-relationship of the fluorine atoms result in a distinct dipole moment and regioselectivity that cannot be replicated by other dichlorodifluorobenzene isomers . Substituting a different isomer, such as 1,4-dichloro-2,5-difluorobenzene, will alter the electronic distribution and lead to different reaction outcomes, making the procurement of this specific isomer non-negotiable for precise synthetic applications .

Quantitative Differentiation: 1,3-Dichloro-2,5-difluorobenzene vs. Closest Analogs


Physical Property Differentiation: LogP and Lipophilicity

The lipophilicity of 1,3-Dichloro-2,5-difluorobenzene is a key differentiator from its positional isomers. Its calculated LogP of 2.93 (XLogP3-AA) indicates moderate lipophilicity . This value is distinct from other dichlorodifluorobenzene isomers due to the specific arrangement of halogen atoms affecting the overall molecular polarity and interaction with solvent systems .

Physicochemical profiling Drug design Property prediction

Synthetic Accessibility: Reported Yield for a Specific Protocol

A specific preparative method for 1,3-Dichloro-2,5-difluorobenzene, using 2,5-difluoro-4,6-dichloroaniline as a precursor, is reported to proceed with a yield of 49.5% under defined conditions [1]. This yield serves as a benchmark for process chemists evaluating the viability of synthesizing this compound versus purchasing it.

Organic synthesis Process chemistry Halogenation

Purity Thresholds: Differentiating Commercial Sources by Assay Value

Commercial availability of 1,3-Dichloro-2,5-difluorobenzene is differentiated by the minimum purity guaranteed by suppliers. Standard reagent grade is often listed at ≥95% , while higher purity material is available at ≥98% [1]. This 3% difference in minimum purity can be a decisive factor for applications requiring high-fidelity starting materials, such as in pharmaceutical intermediate synthesis or as a standard in analytical method development.

Chemical procurement Quality control Reagent grade

Targeted Applications for 1,3-Dichloro-2,5-difluorobenzene (CAS 2367-80-8)


Building Block for Advanced Pharmaceutical Intermediates

1,3-Dichloro-2,5-difluorobenzene serves as a critical starting material for introducing halogen functionalities into pharmaceutical compounds [1]. Its specific substitution pattern is essential for creating drug candidates with defined electronic and steric properties, which are crucial for target binding and metabolic stability. The availability of high-purity material (≥98%) directly supports the stringent quality requirements of pharmaceutical R&D and early-stage manufacturing .

Key Intermediate in Agrochemical Synthesis

The compound's unique halogen arrangement makes it a valuable intermediate in the synthesis of advanced crop protection agents [1]. Its moderate lipophilicity (LogP 2.93) is often desirable for designing agrochemicals that require balanced foliar uptake and translocation within the plant . The cost-effective procurement of this building block is essential for the development of novel herbicides, fungicides, or insecticides.

Precursor for Specialty Fluorinated Materials

As a vicinal difluoro aromatic compound, 1,3-Dichloro-2,5-difluorobenzene is a potential precursor for the synthesis of specialty materials, including components for liquid crystalline media [1]. Its physical properties, such as boiling point (173.4±35.0 °C) and density (1.5±0.1 g/cm³), are consistent with its use in further chemical transformations, such as cross-coupling reactions, to produce complex fluorinated architectures .

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